molecular formula C16H24N2O2 B3842614 3-methyl-N'-octanoylbenzohydrazide

3-methyl-N'-octanoylbenzohydrazide

Cat. No.: B3842614
M. Wt: 276.37 g/mol
InChI Key: KWFLAKIJDPXVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N'-octanoylbenzohydrazide is a benzohydrazide derivative characterized by a 3-methylbenzoyl core linked to an octanoyl hydrazide group. This compound belongs to the class of acylhydrazides, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

3-methyl-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-6-7-11-15(19)17-18-16(20)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFLAKIJDPXVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-octanoylbenzohydrazide typically involves the reaction of 3-methylbenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzohydrazide+octanoyl chloride3-methyl-N’-octanoylbenzohydrazide+HCl\text{3-methylbenzohydrazide} + \text{octanoyl chloride} \rightarrow \text{3-methyl-N'-octanoylbenzohydrazide} + \text{HCl} 3-methylbenzohydrazide+octanoyl chloride→3-methyl-N’-octanoylbenzohydrazide+HCl

The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N’-octanoylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The benzohydrazide core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-methyl-N’-octanoylbenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N’-octanoylbenzohydrazide involves its interaction with molecular targets and pathways in biological systems. The benzohydrazide core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The octanoyl side chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzohydrazides are highly dependent on the substituents attached to the hydrazide and benzoyl moieties. Below is a comparison with key analogs:

Compound Substituent Key Properties Reference
3-Methyl-N'-octanoylbenzohydrazide Octanoyl (C8 chain) High lipophilicity; potential for improved pharmacokinetics. Hypothetical
3-Methyl-N'-[quinazolin-4-ylidene]benzohydrazide Quinazoline ring Anticancer activity (LC-MS m/z = 279 [M+1]); melting point 256–258°C.
3-Methyl-N'-(3-methylbenzoyl)benzohydrazide 3-Methylbenzoyl FTO enzyme inhibition (purity >90%); used in neuroprotection studies.
N′-Benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Chromene-linked benzylidene Antimicrobial activity; synthesized via ZnCl₂-catalyzed cyclization.
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Pentadecyl chain + benzothiophene Antifungal/antibacterial activity; characterized by NMR and mass spectrometry.

Key Observations:

  • Lipophilicity: The octanoyl chain in the target compound likely enhances lipid solubility compared to aromatic substituents (e.g., quinazoline or benzylidene groups), which may improve blood-brain barrier penetration .
  • Bioactivity: Quinazoline and chromene-linked analogs show marked anticancer and antimicrobial activities, suggesting that the octanoyl variant could be optimized for similar targets .
  • Synthetic Flexibility: Like other benzohydrazides, the octanoyl derivative can likely be synthesized via condensation of 3-methylbenzohydrazide with octanoyl chloride, following protocols analogous to those in .

Physicochemical and Spectral Data Comparison

Property This compound 3-Methyl-N'-(3-methylbenzoyl)benzohydrazide 3-Methyl-N'-[quinazolin-4-ylidene]benzohydrazide
Melting Point Not reported Not reported 256–258°C
¹H-NMR (δ ppm) Expected: ~11.7 (NH), ~2.3 (CH₃) Not available 11.77 (NH), 7.14–8.62 (aromatic protons)
LC-MS (m/z) Theoretical: ~317 [M+1] Not available 279 [M+1]
Biological Activity Hypothesized: Enzyme inhibition FTO inhibition Anticancer

Notes:

  • The octanoyl derivative’s theoretical molecular weight (C₁₆H₂₄N₂O₂) is 284.38 g/mol, but LC-MS data for similar compounds suggest deviations due to ionization patterns .
  • Spectral data for analogs (e.g., IR and NMR in ) indicate characteristic peaks for NH (3200–3300 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹), which would align with the octanoyl variant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-octanoylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-N'-octanoylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.